3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-25-17(12-16(24-25)14-5-7-15(21)8-6-14)20(27)22-13-18(19-4-2-11-28-19)26-10-3-9-23-26/h2-12,18H,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGKSLAYZNZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The pyrazole moiety has been extensively studied for various pharmacological properties, including anti-inflammatory and anticancer effects. This article aims to synthesize and analyze the biological activity of this specific compound based on available literature.
Chemical Structure
The compound can be represented with the following molecular formula:
- Molecular Formula : C18H19FN4O2
- Molecular Weight : 344.37 g/mol
Biological Activity Overview
The biological activity of the compound is primarily evaluated through its effects on various cancer cell lines and its potential as an anti-inflammatory agent. The following sections detail the findings from various studies.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound exhibited significant inhibitory effects, with IC50 values indicating its potency in reducing cell viability in these lines. For instance, the IC50 value for MCF7 indicates a strong cytotoxic effect, making it a potential candidate for further development in breast cancer therapies.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For example, compounds with similar pyrazole structures have been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.
Table 2: Summary of Anti-inflammatory Studies
These findings suggest that the compound may be beneficial in treating inflammatory conditions alongside its anticancer properties.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives, including this compound, in clinical settings:
- MCF7 Cell Line Study : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 3.79 µM, indicating potent activity against hormone-responsive tumors.
- A549 Cell Line Study : Wei et al. reported that compounds with structural similarities exhibited an IC50 of 26 µM against lung cancer cells, suggesting potential applications in lung cancer treatment strategies.
- HCT116 Cell Line Study : Xia et al.'s research indicated that compounds related to this one displayed significant apoptosis induction in colon cancer cells with IC50 values around 49.85 µM, reinforcing its therapeutic potential.
Scientific Research Applications
The compound exhibits a range of biological activities, with notable effects in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its ability to induce apoptosis in cancer cell lines. The following table summarizes its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.39 | Induction of autophagy |
| MCF7 (Breast Cancer) | 0.46 | Inhibition of cell proliferation |
| NCI-H460 (Lung Cancer) | 0.16 | Aurora-A kinase inhibition |
The mechanism of action involves the compound's interaction with specific molecular targets, such as the Aurora-A kinase, which is crucial for cell division and survival. By inhibiting this kinase, the compound effectively disrupts the proliferation of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial effects against various pathogens. The following table outlines its antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | <0.5 |
| Escherichia coli | <1 |
| Candida albicans | <0.8 |
The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring enhance its antimicrobial potency, making it a promising candidate for further development.
Case Studies
Several case studies have explored the efficacy of this compound in both preclinical and clinical settings:
- Study by Shaw et al. (2022) : This research investigated the effects of the compound on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction across multiple cell types.
- Research by Li et al. (2021) : Focused on the compound's ability to inhibit Aurora-A kinase, demonstrating an IC50 value of 0.16 µM, indicating strong potential for targeted cancer therapy.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. For example, microwave-assisted synthesis (60–120°C, 1–4 hours) can enhance efficiency by reducing reaction times and improving yields for pyrazole derivatives . Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd/C for coupling reactions) are critical for intermediate formation. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the pyrazole and furan rings, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography using SHELX software refines crystal structures and validates stereochemistry . Infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .
Q. How is the compound initially screened for biological activity?
Preliminary pharmacological screening involves in vitro assays:
- Enzyme inhibition : Testing against kinases or proteases at 1–100 µM concentrations.
- Antimicrobial activity : Agar diffusion assays with bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ calculations). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structural models?
Discrepancies between computational (DFT) and experimental bond lengths/angles can arise due to crystal packing effects. SHELXL refinement iteratively adjusts thermal parameters and occupancy factors to minimize R-factors (<5% for high-resolution data). Twinning or disorder in crystals may require alternative space group assignments .
Q. What strategies are used to analyze structure-activity relationships (SAR) for fluorophenyl and pyrazole modifications?
- Substituent variation : Synthesize analogs with halogens (Cl/Br) or electron-withdrawing groups (NO₂) at the 4-fluorophenyl position.
- Bioisosteric replacement : Replace the furan ring with thiophene or pyrrole to assess π-π stacking effects.
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR .
Q. How is metabolic stability evaluated in preclinical studies?
- Liver microsomal assays : Incubate the compound with rat/human microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS/MS over 60 minutes.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates.
- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Discrepancies may stem from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects. Solutions include:
- Pharmacokinetic profiling : Measure Cₘₐₓ, Tₘₐₓ, and half-life in rodent models.
- Metabolite identification : LC-HRMS to detect phase I/II metabolites.
- Dose-response studies : Validate efficacy at higher doses or via alternative administration routes (e.g., intraperitoneal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
